(1R,4R,5S)-1-[(1S)-1-hydroxy-2-methylpropyl]-4-propyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione
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Overview
Description
PS-519 is a beta-lactone proteasome inhibitor derived from lactacystin. It has a role as a proteasome inhibitor. It is a beta-lactone and a lactam. It derives from a lactacystin.
Scientific Research Applications
Proteasome Regulation
This compound, also known as Marizomib, has been studied for its role in proteasome regulation. It exhibits prolonged inhibition, attenuated efflux, and greater cytotoxicity compared to its reversible analogs in multiple myeloma and prostate adenocarcinoma cells. Marizomib's irreversible binding to the proteasome is responsible for its slower efflux and longer duration of action, distinguishing it from other compounds (Obaidat et al., 2011).
Antitumor Activity
A series of 4-oxa-1-azabicyclo[3.2.0] heptan-7-one derivatives, related to the compound , demonstrated notable antitumor activity. Some derivatives showed strong cytotoxicity against specific cell lines, suggesting potential utility in cancer treatment (Singh & Micetich, 2003).
Aromatase Inhibitory Activity
Compounds structurally related to (1R,4R,5S)-1-[(1S)-1-hydroxy-2-methylpropyl]-4-propyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione have been studied for their inhibitory activity on human placental aromatase, an enzyme critical in the conversion of androgens to estrogens. This activity suggests potential therapeutic applications in hormone-dependent tumors like breast cancer (Staněk et al., 1991).
β-Lactamase Inhibition
Research on derivatives of 4-oxa-1-azabicyclo[3.2.0]heptan-7-one, closely related to the compound , has shown promise in the development of novel β-lactamase inhibitors. These inhibitors could be crucial in combating antibiotic resistance (Hunt & Zomaya, 1982).
Carbapenem Synthesis
Studies have explored the enantioselective synthesis of azabicyclo[2.2.0] hexane derivatives, which are key building blocks for carbapenems, a class of antibiotics. This research aids in the development of new antibiotics to address emerging resistant bacterial strains (Sato et al., 1986).
Enantiospecific Synthesis
The enantioselective synthesis of azabicyclo[2.2.1] heptane derivatives from readily available materials is another area of focus. Such synthesis methods are important for creating specific chiral compounds used in various pharmaceutical applications (Houghton et al., 1993).
properties
Molecular Formula |
C12H19NO4 |
---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
(1R,4R,5S)-1-[(1S)-1-hydroxy-2-methylpropyl]-4-propyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione |
InChI |
InChI=1S/C12H19NO4/c1-4-5-7-9-12(11(16)17-9,13-10(7)15)8(14)6(2)3/h6-9,14H,4-5H2,1-3H3,(H,13,15)/t7-,8+,9+,12-/m1/s1 |
InChI Key |
KMXHEXRPYSXLRN-JDVQERKKSA-N |
Isomeric SMILES |
CCC[C@@H]1[C@H]2[C@](C(=O)O2)(NC1=O)[C@H](C(C)C)O |
Canonical SMILES |
CCCC1C2C(C(=O)O2)(NC1=O)C(C(C)C)O |
synonyms |
MLN-519 PS 519 PS-519 PS519 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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